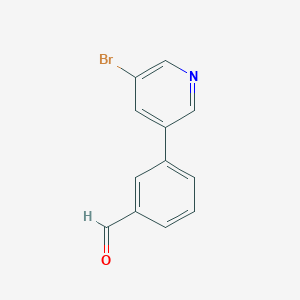

3-(5-Bromo-pyridin-3-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Bromo-pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 5-bromo-pyridin-3-yl group.

Mecanismo De Acción

Target of Action

It’s worth noting that bromopyridine derivatives have been studied for their antimicrobial features .

Mode of Action

Bromopyridine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .

Result of Action

Bromopyridine derivatives have been known to exhibit antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-pyridin-3-yl)benzaldehyde typically involves the bromination of pyridine followed by a formylation reaction. One common method includes the reaction of 5-bromopyridine-3-boronic acid with benzaldehyde under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Bromo-pyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

Substitution: Products include various substituted pyridines.

Oxidation: 3-(5-Bromo-pyridin-3-yl)benzoic acid.

Reduction: 3-(5-Bromo-pyridin-3-yl)benzyl alcohol.

Coupling: Various biaryl compounds depending on the coupling partner.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity:

Recent studies have highlighted that derivatives of 3-(5-Bromo-pyridin-3-yl)benzaldehyde exhibit promising antitumor activity. For instance, thiazole-pyridine hybrids synthesized from this compound have shown better efficacy against breast cancer cell lines compared to standard treatments like 5-fluorouracil. The structure-activity relationship (SAR) indicates that the bromine substituent enhances the compound's activity against multi-drug resistant bacterial strains as well as various cancer cell lines .

PI3-Kinase Inhibition:

The compound has been explored as a potential inhibitor of PI3-kinase, an important target in cancer therapy. PI3-kinase inhibitors derived from similar structures have shown effectiveness in treating various cancers by modulating cellular signaling pathways associated with growth and survival . The inhibition of this kinase can also be beneficial in treating respiratory diseases and infections, suggesting a broad therapeutic potential .

Organic Synthesis

Synthesis of Complex Molecules:

this compound serves as an important building block in the synthesis of various organic compounds. Its ability to participate in condensation reactions makes it valuable for creating more complex structures, including those used in pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of oxazolidinone derivatives, which are known modulators of mGluR5 receptors .

Electroluminescent Devices:

The compound's unique electronic properties make it suitable for applications in organic electroluminescent devices. Its derivatives can be incorporated into materials for OLEDs (Organic Light Emitting Diodes), thus contributing to advancements in display technologies .

Case Study 1: Antitumor Efficacy

A study evaluated a series of thiazole-pyridine hybrids derived from this compound against several cancer cell lines (PC3, MCF-7, HepG2). The findings indicated that specific modifications to the structure significantly enhanced anti-breast cancer activity, demonstrating the compound's potential as a lead structure for further drug development .

Case Study 2: PI3-Kinase Inhibition

Research on PI3K inhibitors derived from pyridine compounds has shown that these inhibitors can effectively reduce inflammation and improve outcomes in respiratory diseases. The brominated derivatives exhibit selectivity towards specific PI3K isoforms, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Summary Table of Applications

Comparación Con Compuestos Similares

Similar Compounds

3-Bromopyridine: A simpler analog where the benzaldehyde group is absent.

5-Bromopyridine-3-boronic acid: Another related compound used in similar synthetic applications.

Uniqueness

3-(5-Bromo-pyridin-3-yl)benzaldehyde is unique due to the presence of both the bromopyridine and benzaldehyde functionalities, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis.

Actividad Biológica

3-(5-Bromo-pyridin-3-yl)benzaldehyde, a compound with the CAS number 1171896-21-1, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a pyridine ring, which is further substituted with a benzaldehyde group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing brominated pyridine derivatives exhibit significant antimicrobial activity. The halogen substituents, particularly bromine, are believed to enhance the bioactivity of these molecules. In studies involving various synthesized compounds, those similar to this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | 0.0048 | Antibacterial (E. coli) |

| Similar Brominated Compounds | 0.0195 | Antibacterial (Bacillus mycoides) |

| Similar Brominated Compounds | 0.039 | Antifungal (C. albicans) |

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). These studies utilized the MTT assay to assess cell viability post-treatment. Preliminary results suggest that the compound exhibits moderate cytotoxicity against these cell lines, indicating potential for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The bromine atom may participate in halogen bonding, enhancing binding affinity to various enzymes and receptors.

- Metabolic Activation : The aldehyde group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

- Hydrophobic Interactions : The compound's structure allows for hydrophobic interactions that may influence its distribution and activity within biological systems.

Case Studies

- Antimicrobial Study : A study examined a series of brominated pyridine derivatives, including this compound, revealing significant antibacterial activity against E. coli with an MIC value of 0.0048 mg/mL .

- Cytotoxicity Assessment : In vitro tests on HepG2 cells indicated that certain derivatives of brominated benzaldehydes exhibited cytotoxic effects, suggesting the potential for developing new anticancer agents based on this scaffold .

Propiedades

IUPAC Name |

3-(5-bromopyridin-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFARWUKWNXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.